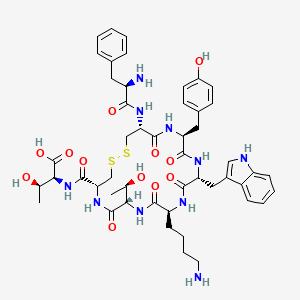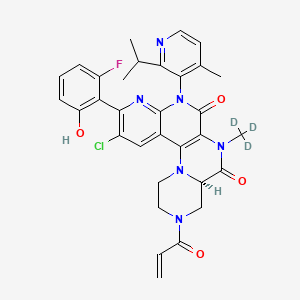
KRAS inhibitor-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS inhibitor-23 is a novel compound designed to target the KRAS protein, a small GTPase that plays a crucial role in cell signaling pathways regulating cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the activity of mutant KRAS proteins and thereby suppress tumor growth.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-23 involves a multi-step process that includes structure-based virtual screening and molecular dynamics simulations to identify potent noncovalent inhibitors . The synthetic route typically begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process includes optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography and crystallization. The goal is to produce this compound in sufficient quantities for clinical trials and potential commercial use.
化学反応の分析
Types of Reactions
KRAS inhibitor-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates and derivatives that retain the core structure of the compound while introducing functional groups that enhance its binding affinity and specificity for the KRAS protein.
科学的研究の応用
KRAS inhibitor-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new synthetic methodologies for targeting KRAS.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers driven by KRAS mutations.
作用機序
KRAS inhibitor-23 exerts its effects by directly binding to the KRAS protein, specifically targeting the mutant forms of KRAS that are constitutively active. The compound inhibits the interaction of KRAS with its downstream effectors, such as Raf and PI3K, thereby blocking the activation of the MAPK and PI3K-AKT signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring KRAS mutations.
類似化合物との比較
KRAS inhibitor-23 is compared with other similar compounds, such as:
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its ability to target multiple KRAS mutations, providing a broader therapeutic potential compared to other inhibitors that are mutation-specific.
特性
分子式 |
C32H30ClFN6O4 |
|---|---|
分子量 |
620.1 g/mol |
IUPAC名 |
(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-9-(trideuteriomethyl)-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1/i5D3 |
InChIキー |
PYKBFRQMXJWLGG-UVQYGLIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C(=O)[C@H]2CN(CCN2C3=C1C(=O)N(C4=NC(=C(C=C34)Cl)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
正規SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)

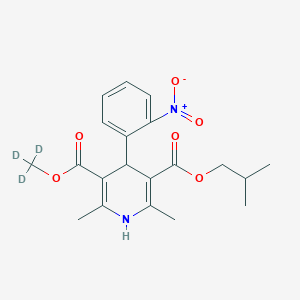
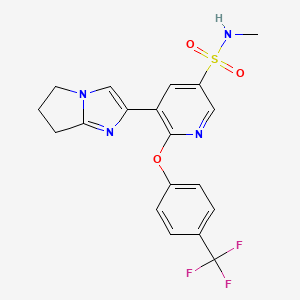
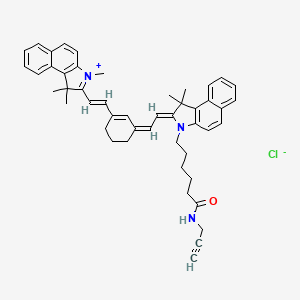

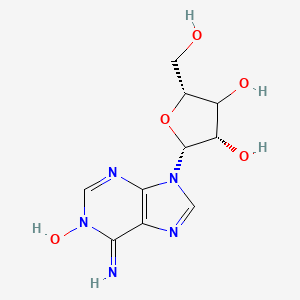

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)

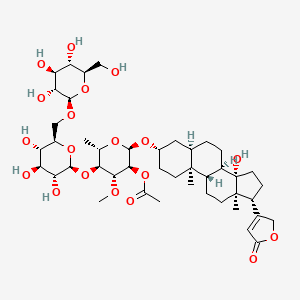
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
